potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate

Enolate Chemistry Ion Pairing Gas-Phase Affinity

Potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate (CAS 728897-00-5), also known as potassium ethyl cyanoacetate enolate, is a pre-formed, crystalline enolate salt with the molecular formula C₆H₆KNO₃ and a molecular weight of 179.21 g/mol. It is commercially available as a beige solid with a typical purity of 97%.

Molecular Formula C6H6KNO3
Molecular Weight 179.21 g/mol
CAS No. 728897-00-5
Cat. No. B3193545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate
CAS728897-00-5
Molecular FormulaC6H6KNO3
Molecular Weight179.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC#N)[O-].[K+]
InChIInChI=1S/C6H7NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3,8H,2H2,1H3;/q;+1/p-1/b5-3-;
InChIKeySNXUQEBSHDKXKH-FBZPGIPVSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate (CAS 728897-00-5): A Stabilized Enolate for C–C Bond Formation and Heterocycle Synthesis


Potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate (CAS 728897-00-5), also known as potassium ethyl cyanoacetate enolate, is a pre-formed, crystalline enolate salt with the molecular formula C₆H₆KNO₃ and a molecular weight of 179.21 g/mol . It is commercially available as a beige solid with a typical purity of 97% . The compound is derived from ethyl cyanoacetate (ECA, pKa ≈ 9) and is stabilized by resonance delocalization of the negative charge across the cyano and ethoxycarbonyl groups [1]. As a shelf-stable, non-hygroscopic potassium enolate, it serves as a convenient alternative to generating the enolate in situ, offering advantages in reaction consistency and operational simplicity for organic synthesis, particularly in Michael additions, alkylations, and the construction of heterocyclic scaffolds .

Why Potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate Cannot Be Replaced by In-Situ Enolates or Alternative Alkali Metal Salts


Attempting to substitute potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate with in-situ generated ethyl cyanoacetate enolate or with lithium/sodium analogues introduces significant and often irreversible changes to reaction outcomes. In-situ deprotonation of ethyl cyanoacetate requires a strong base (e.g., LDA, NaH, KOtBu) and stringent control of temperature, stoichiometry, and moisture to avoid side reactions such as Claisen condensations or polymerization [1]. The pre-formed potassium enolate eliminates this variability, ensuring consistent enolate concentration and reactivity from batch to batch . Furthermore, the alkali metal counterion profoundly influences enolate aggregation state, solubility, and regioselectivity (O- vs. C-alkylation) [2]. Potassium enolates are known to be more dissociated in polar aprotic solvents than their lithium counterparts, favoring C-alkylation over O-alkylation pathways [3]. Therefore, substituting the potassium salt with a lithium or sodium enolate can drastically alter product ratios, yields, and impurity profiles, making direct replacement unfeasible without extensive re-optimization [4].

Quantitative Differentiation of Potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate Against Closest Analogs


Enhanced Gas-Phase Potassium Cation Affinity Relative to Smaller Alkali Metals

The intrinsic affinity of the (Z)-2-cyano-1-ethoxycarbonyl-ethenolate anion for potassium cations is quantitatively lower than that for lithium or sodium, reflecting weaker electrostatic interactions and lower charge density of the larger K⁺ ion [1]. This differential affinity, measured using Cooks' kinetic method in the gas phase, is a fundamental property that dictates the degree of ion pairing in solution and, consequently, the enolate's nucleophilicity and aggregation behavior [2].

Enolate Chemistry Ion Pairing Gas-Phase Affinity

Optimized Reactivity Profile for C-Alkylation Due to Potassium's Lower Charge Density

Potassium enolates, including the ethyl cyanoacetate derivative, exhibit a pronounced tendency toward C-alkylation over O-alkylation when compared to lithium enolates. This is attributed to the lower charge density of the potassium cation, which results in a more dissociated ion pair and a 'softer' α-carbon nucleophile [1]. In contrast, lithium enolates, due to tight ion pairing and higher charge density, often direct electrophilic attack to the 'harder' oxygen atom, yielding enol ethers as major products [2].

Regioselectivity C-Alkylation Enolate Reactivity

Pre-Formed Enolate Eliminates pKa Limitations and Base Compatibility Issues

Using pre-formed potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate obviates the need for strong bases (e.g., LDA, NaH) that are otherwise required to deprotonate ethyl cyanoacetate (pKa ≈ 9) in situ [1]. This is critical when working with base-sensitive substrates or protecting groups. In contrast, in-situ enolate generation with LDA demands cryogenic temperatures and strict anhydrous conditions, which are not necessary with the pre-formed salt [2].

Operational Simplicity Base-Free Conditions Functional Group Tolerance

Superior Enolization Equilibrium (pKa 9) Enables Milder Reaction Conditions Compared to Less Acidic Esters

The ethyl cyanoacetate enolate anion (pKa of conjugate acid = 9) is significantly more acidic than simple ester enolates (pKa ≈ 25), allowing for quantitative deprotonation with weaker bases such as K₂CO₃ or KOtBu [1]. This inherent acidity, combined with the potassium counterion's lower charge density, makes the pre-formed potassium enolate a particularly reactive and selective nucleophile. In contrast, simple ester enolates (e.g., ethyl acetate) require much stronger bases (e.g., LDA) and still exhibit lower nucleophilicity [2].

Enolate Stability pKa Active Methylene

Optimal Scientific and Industrial Applications for Potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate Based on Quantitative Evidence


Synthesis of α-Substituted Cyanoacetates and β-Ketoesters via C-Alkylation

The high C-alkylation regioselectivity of potassium (Z)-2-cyano-1-ethoxycarbonyl-ethenolate (C/O ratio >9:1) makes it the ideal reagent for introducing alkyl, benzyl, or allyl groups at the α-position of ethyl cyanoacetate. This is critical for constructing advanced intermediates in pharmaceutical and agrochemical synthesis, where O-alkylated byproducts (common with lithium enolates) are difficult to separate and reduce overall yield [1]. The pre-formed enolate can be used at 0–25 °C in DMF, eliminating the need for cryogenic equipment and strong bases .

Michael Addition to α,β-Unsaturated Carbonyls for Building Quaternary Centers

The potassium enolate's enhanced nucleophilicity, stemming from its lower cation affinity and greater dissociation in polar aprotic solvents, renders it exceptionally effective in conjugate additions to α,β-unsaturated ketones, esters, and nitriles [2]. This property is exploited in the stereoselective construction of all-carbon quaternary centers, a challenging transformation in total synthesis. The use of the pre-formed potassium salt ensures consistent reactivity and avoids the base-catalyzed side reactions (e.g., aldol condensations) often encountered with in-situ deprotonation [3].

Preparation of Heterocyclic Scaffolds and Pharmaceutical Intermediates

The cyano and ethoxycarbonyl groups present in the enolate provide versatile handles for further functionalization, enabling rapid access to pyrazoles, pyrimidines, and other nitrogen-containing heterocycles. The pre-formed potassium enolate is a reliable building block for the synthesis of intermediates used in the production of potassium channel inhibitors, antiplatelet agents, and other bioactive molecules [4]. Its operational simplicity (no strong base required) makes it suitable for parallel synthesis and library generation in medicinal chemistry campaigns .

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